molecular formula C7H7BrN2O2 B2417279 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde CAS No. 2060000-28-2

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

Cat. No.: B2417279
CAS No.: 2060000-28-2
M. Wt: 231.049
InChI Key: VXIOXKJXGZLELY-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a chemical compound with the molecular formula C7H7BrN2O2. It is a brominated derivative of imidazo[2,1-c][1,4]oxazine, featuring an aldehyde functional group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde typically involves the bromination of imidazo[2,1-c][1,4]oxazine derivatives followed by formylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling brominating agents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group may play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
  • 2-fluoro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
  • 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

Uniqueness

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-7-5(3-11)10-1-2-12-4-6(10)9-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIOXKJXGZLELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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